molecular formula C14H15NO3S B14865083 Ethyl 2-(3-methoxy-4-methylphenyl)thiazole-5-carboxylate

Ethyl 2-(3-methoxy-4-methylphenyl)thiazole-5-carboxylate

Cat. No.: B14865083
M. Wt: 277.34 g/mol
InChI Key: QUBJYOANUZDEMP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Ring: The phenyl ring with the methoxy and methyl substituents can be introduced through a Suzuki coupling reaction, which involves the reaction of an aryl boronic acid with a halogenated thiazole.

    Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiazoles.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar in structure but lacks the thiazole ring.

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar functional groups but different core structure.

    3-Methoxyphenylacetic acid: Similar substituents but different core structure.

Uniqueness

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the methoxy and methyl groups on the phenyl ring with the thiazole ring and the carboxylic acid ethyl ester functional group makes this compound versatile for various applications in research and industry.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-(3-methoxy-4-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-8-15-13(19-12)10-6-5-9(2)11(7-10)17-3/h5-8H,4H2,1-3H3

InChI Key

QUBJYOANUZDEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC(=C(C=C2)C)OC

Origin of Product

United States

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